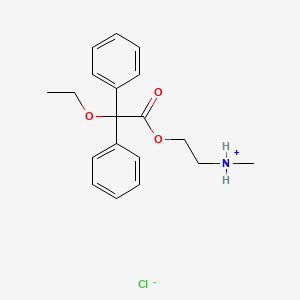![molecular formula C26H21NO4 B13745873 [(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate CAS No. 19893-76-6](/img/structure/B13745873.png)
[(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate is a complex organic compound that belongs to the class of esters This compound is characterized by the presence of a nitro group, a phenanthrene moiety, and a benzoate ester linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate typically involves a multi-step process. One common method includes the esterification of 4-nitro-5-phenanthren-9-ylpent-4-enol with benzoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or a solid acid catalyst like modified clay . The reaction conditions often involve refluxing the reactants in an organic solvent like toluene or ethanol to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may include techniques such as distillation, crystallization, and chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
[(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Substitution: The phenanthrene moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Oxidation: 4-amino-5-phenanthren-9-ylpent-4-enyl benzoate.
Reduction: Benzoic acid and 4-nitro-5-phenanthren-9-ylpent-4-enol.
Substitution: Various substituted phenanthrene derivatives.
Wissenschaftliche Forschungsanwendungen
[(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of [(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenanthrene moiety can intercalate into DNA, affecting its replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl benzoate
- Methyl benzoate
- Phenyl benzoate
Uniqueness
[(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate is unique due to its combination of a nitro group, phenanthrene moiety, and benzoate ester linkage. This structural complexity imparts distinct chemical and biological properties that are not observed in simpler esters like ethyl benzoate or methyl benzoate .
Eigenschaften
CAS-Nummer |
19893-76-6 |
|---|---|
Molekularformel |
C26H21NO4 |
Molekulargewicht |
411.4 g/mol |
IUPAC-Name |
[(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate |
InChI |
InChI=1S/C26H21NO4/c28-26(19-9-2-1-3-10-19)31-16-8-12-22(27(29)30)18-21-17-20-11-4-5-13-23(20)25-15-7-6-14-24(21)25/h1-7,9-11,13-15,17-18H,8,12,16H2/b22-18+ |
InChI-Schlüssel |
OHRKWNJHAKYRDS-RELWKKBWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)OCCC/C(=C\C2=CC3=CC=CC=C3C4=CC=CC=C42)/[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OCCCC(=CC2=CC3=CC=CC=C3C4=CC=CC=C42)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



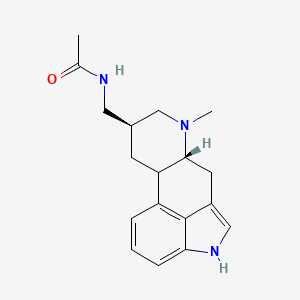
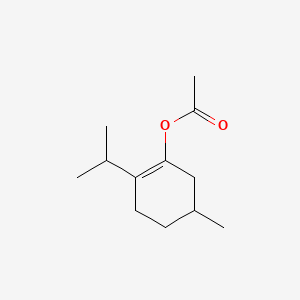
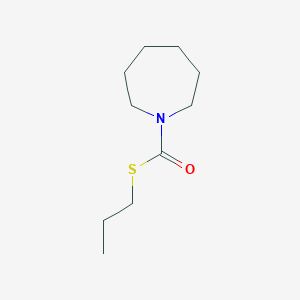

![S-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl] ethanethioate](/img/structure/B13745824.png)

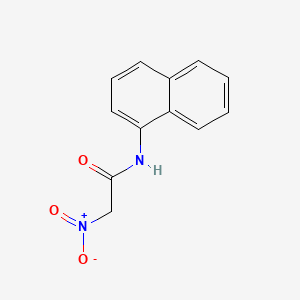
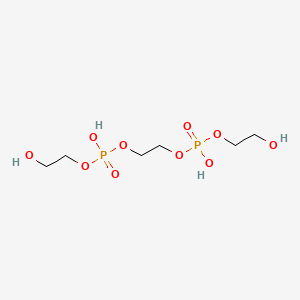


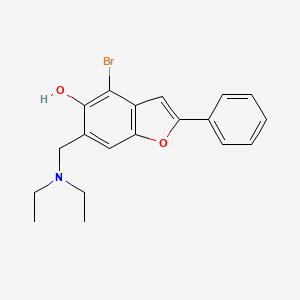
![1,3-Dioxolane;2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane;1,3,5-trioxane](/img/structure/B13745865.png)
